Salvianolic acid D

説明

サルビノール酸Dは、丹参(Salvia miltiorrhiza)の根から抽出される天然のフェノール化合物です。この化合物は、強力な抗酸化作用で知られるサルビノール酸グループに属しています。 サルビノール酸Dは、特に心血管疾患や脳血管疾患における潜在的な治療効果について広く研究されてきました .

2. 製法

合成経路と反応条件: サルビノール酸Dの合成には、丹参の根からの抽出、それに続く精製プロセスなど、いくつかの段階が含まれます。抽出は、通常、エタノールやメタノールなどの溶媒を用いて行われます。 粗抽出物はその後、高性能液体クロマトグラフィーなどのクロマトグラフィー技術を用いて、サルビノール酸Dを分離します .

工業的生産方法: 工業的環境では、サルビノール酸Dの生産は、同様の抽出および精製プロセスに従いますが、より大規模に行われます。 精製クロマトグラフィーやセファデックスクロマトグラフィーなどの高度な技術が、高純度と収率を確保するために使用されます .

作用機序

サルビノール酸Dの作用機序には、複数の経路が含まれます。

抗酸化活性: サルビノール酸Dは活性酸素種を消去し、それによって細胞を酸化ストレスから保護します。

抗炎症効果: この化合物は、プロスタグランジンE2などのプロ炎症性サイトカインや酵素の産生を阻害します。

心血管保護: サルビノール酸Dは、白血球-内皮細胞の接着を減らし、メタロプロテイナーゼの発現を阻害し、心血管保護効果に貢献します.

生化学分析

Biochemical Properties

Salvianolic acid D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . The compound’s antiplatelet activity suggests that it may interact with enzymes and proteins involved in platelet aggregation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce leukocyte-endothelial adherence, inhibit inflammation, and regulate immune function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interrupt protein-protein interactions through competitive binding .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the peak plasma concentration and the area under the plasma concentration–time curve of salvianolic acid B progressively increased in a dose-dependent manner in single-ascending-dose study groups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In both type 1 and type 2 diabetic animals, this compound lowered fasting blood glucose and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to activate the AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid D involves several steps, including the extraction from Salvia miltiorrhiza roots, followed by purification processes. The extraction is typically performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to isolate this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like preparative chromatography and sephadex chromatography are employed to ensure high purity and yield .

化学反応の分析

反応の種類: サルビノール酸Dは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物を改変して治療効果を高めるために重要です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、制御された条件下でサルビノール酸Dを酸化するために使用されます。

還元: 水素化ホウ素ナトリウムなどの還元剤は、サルビノール酸Dを還元するために使用されます。

置換: 置換反応は、多くの場合、ハロゲンやアルキル化剤などの試薬を用いて、分子に新しい官能基を導入します。

主要な生成物: これらの反応から生成される主要な生成物には、サルビノール酸Dのさまざまな誘導体が含まれ、これらは生物活性を強化または変化させる可能性があります .

4. 科学研究の応用

サルビノール酸Dは、さまざまな科学研究の応用範囲を持っています。

科学的研究の応用

Salvianolic acid D has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying phenolic antioxidants and their mechanisms.

Biology: this compound is investigated for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: The compound shows promise in treating cardiovascular diseases, ischemic stroke, and fibrosis.

類似化合物との比較

サルビノール酸Dは、サルビノール酸A、サルビノール酸B、サルビノール酸Yを含むサルビノール酸ファミリーに属しています。 これらの化合物は、類似の抗酸化作用を共有していますが、化学構造と特定の生物活性は異なります .

類似化合物:

サルビノール酸A: 強力な抗酸化作用と抗炎症作用で知られています。

サルビノール酸B: 強力な抗酸化作用を持つ最も豊富なサルビノール酸です。

サルビノール酸Y: ユニークな抗線維化作用と抗がん作用を示します

サルビノール酸Dは、その特定の心血管保護効果と、複数のシグナル伝達経路を調節する能力により、研究と治療の両方の用途においてユニークで貴重な化合物として際立っています。

特性

IUPAC Name |

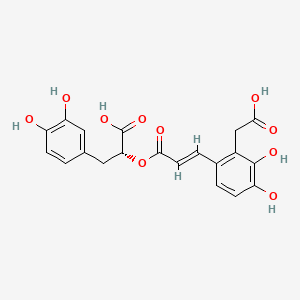

(2R)-2-[(E)-3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)/b6-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCMFABBVSIHTB-WUTVXBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341786 | |

| Record name | Salvianolic acid D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142998-47-8 | |

| Record name | Salvianolic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142998478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R85321EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)

![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)